Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 3-position with a 4-cyanobenzamido group and at the 2-position with a methyl carboxylate moiety. This compound is synthesized via multi-step reactions, starting from methyl 3-aminobenzo[b]thiophene-2-carboxylate, followed by diazotization, sulfonation, and subsequent coupling with 4-cyanobenzoyl derivatives . Its structural complexity and functional group arrangement make it a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial applications.
Properties
IUPAC Name |
methyl 3-[(4-cyanobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-23-18(22)16-15(13-4-2-3-5-14(13)24-16)20-17(21)12-8-6-11(10-19)7-9-12/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSRUPKCEMWSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of o-nitrobenzonitrile with methyl thioglycolate under basic conditions to form the benzo[b]thiophene core . This intermediate is then subjected to further reactions to introduce the cyanobenzamido group and the ester functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Data Tables
Table 2: Similarity Scores of Structurally Related Compounds ()
| Compound Name | CAS RN | Similarity Score | Key Differences |
|---|---|---|---|
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | 5556-20-7 | 0.84 | Ethyl ester, hydroxy vs. cyanobenzamido |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | 104795-85-9 | 0.70 | Chloro vs. cyanobenzamido substituent |
Biological Activity
Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]thiophenes, characterized by a unique structural framework that contributes to its biological properties. Its molecular formula is and it features both a benzo[b]thiophene core and a cyanobenzamido group, which are crucial for its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often includes the condensation of o-nitrobenzonitrile with methyl thioglycolate under basic conditions.
- Functionalization : Subsequent reactions may introduce the cyanobenzamido group through acylation or amidation processes.
- Purification : The final product is purified using recrystallization techniques to ensure high yield and purity.
Antimicrobial Properties
Research has indicated that compounds related to benzo[b]thiophenes exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from against multidrug-resistant strains .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by targeting specific cellular pathways . For example, a related compound demonstrated an IC50 value of in inhibiting cell proliferation in breast cancer cells .
The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against pathogens and cancer cells.
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds similarly to native ligands in target enzymes, providing insights into its inhibitory mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Shares benzo[b]thiophene core | Moderate anticancer activity |
| Benzo[b]thiophene-2-carboxylic acid methyl ester | Lacks cyanobenzamido group | Limited antimicrobial properties |
This compound stands out due to its unique combination of functional groups that enhance its biological efficacy compared to similar compounds.
Case Studies and Research Findings
- Study on Antitubercular Activity : A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited potent activity with MIC values significantly lower than conventional treatments .
- Anticancer Screening : In another research effort, compounds derived from the benzo[b]thiophene scaffold were screened for their ability to induce apoptosis in various cancer cell lines, demonstrating promising results for future drug development .
Q & A
Q. Key Considerations :
- Functional group compatibility (e.g., ester stability under acidic diazotization conditions).
- Yields improve with excess morpholine (for sulfonamide derivatives) or optimized coupling reagent ratios .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what signatures are critical?
Methodological Answer:
Advanced: How can DFT and molecular docking elucidate electronic properties and target interactions?
Methodological Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)) :
- Docking (AutoDock/Vina) :
- MD Simulations (200 ns) : Validate binding stability via RMSD/RMSF analysis .
Advanced: How to resolve contradictions in reported biological activities (e.g., STAT3 vs. hepatitis B inhibition)?
Methodological Answer:
- Assay Conditions :
- Structural Analogues :
- Purity Validation :
- HPLC purity >95% reduces off-target effects. Impurities like unreacted sulfonyl chloride may confound results .
Basic: What impurities arise during synthesis, and how are they controlled?
Methodological Answer:
- Common Impurities :
- Unreacted 3-aminobenzo[b]thiophene intermediate (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
- Hydrolysis byproducts (e.g., free carboxylic acid from ester cleavage) .
- Mitigation Strategies :
Advanced: How does modifying the 4-cyanobenzamido group affect pharmacokinetics and binding?
Methodological Answer:
- SAR Studies :
- ADMET Predictions (SwissADME) :
Basic: What in vitro assays are recommended for initial biological evaluation?
Methodological Answer:
- Anticancer Activity :
- Enzyme Inhibition :
- STAT3 phosphorylation assay (Western blot with p-STAT3 Tyr705 antibody) .
- Antiviral Screening :
Advanced: How to achieve enantiomeric purity, and what resolution methods are effective?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to separate enantiomers. Retention times vary by 2–4 minutes .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., Candida antarctica lipase B) yields >90% ee .
Basic: How do reaction conditions influence yield in amide coupling or cyclization?
Methodological Answer:
Advanced: What in silico tools predict metabolic stability and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
